molecular formula C₃₃H₅₅D₉NO₁₀P B1161775 PazePC-D9

PazePC-D9

Cat. No.: B1161775
M. Wt: 674.89
Attention: For research use only. Not for human or veterinary use.
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Description

PazePC-D9, an oxidized phospholipid, is a key reagent for investigating the molecular mechanisms of the intrinsic apoptotic pathway, particularly the role of oxidative stress in cell death. Research has demonstrated that oxidized phospholipids like PazePC are generated in the mitochondrial outer membrane (MOM) during oxidative stress and directly promote membrane permeabilization by the pro-apoptotic protein Bax. Studies using MOM-mimicking lipid vesicles have shown that PazePC incorporation enhances Bax association with the membrane and increases the rate of Bax-induced membrane leakage, a crucial step in the release of apoptotic factors from mitochondria. The mechanism by which PazePC facilitates this process involves disrupting the organization of the lipid bilayer, which aids in the penetration and insertion of Bax into the membrane. Solid-state NMR studies have identified that embedded Bax segments within the membrane are dynamically restricted and helical in structure. This makes this compound an essential tool for scientists studying membrane biophysics, the Bcl-2 protein family, and the initiation of programmed cell death in conditions of oxidative stress. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃₃H₅₅D₉NO₁₀P

Molecular Weight

674.89

Synonyms

(7R)-7-[(8-Carboxy-1-oxooctyl)oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-Oxide-D9 Inner Salt;  _x000B_(R)-7-[(8-Carboxy-1-oxooctyl)oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-Oxi

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for Pazepc and Its Analogs

Biosynthetic Pathways of Phosphatidylcholines Relevant to PazePC Formation.

Phosphatidylcholine biosynthesis in eukaryotes primarily proceeds through two main pathways: the Kennedy pathway and the Phosphatidylethanolamine (B1630911) N-Methyltransferase (PEMT) pathway. biorxiv.orgnih.govresearchgate.net Additionally, phospholipase-mediated lipid remodeling pathways can modify existing phospholipids (B1166683), contributing to the diversity of lipid species, including oxidized forms. pharmaffiliates.comfrontiersin.orgfrontiersin.orguu.nl

The Kennedy Pathway (CDP-Choline Pathway) and Its Relevance.

The Kennedy pathway, also known as the CDP-choline pathway, is the predominant route for de novo synthesis of phosphatidylcholine in most eukaryotic cells. nih.govwikipedia.org This pathway involves the sequential conversion of choline (B1196258) to phosphocholine (B91661), then to CDP-choline, and finally the condensation of CDP-choline with diacylglycerol (DAG) to form PC. nih.govwikipedia.org

The steps are catalyzed by the following enzymes:

Choline kinase (CK): Phosphorylates choline to form phosphocholine. nih.govwikipedia.org

CTP:phosphocholine cytidylyltransferase (CCT): Catalyzes the rate-limiting step, converting phosphocholine to CDP-choline. nih.govwikipedia.org

Choline/ethanolamine phosphotransferase (CEPT) or Choline phosphotransferase (CPT): Condenses CDP-choline with DAG to produce PC. nih.govwikipedia.org

While the Kennedy pathway synthesizes the basic PC structure, the formation of oxidized phospholipids like PazePC involves subsequent modifications, often through enzymatic or non-enzymatic oxidation of the fatty acyl chains. avantiresearch.comnih.gov The palmitoyl (B13399708) chain at the sn-1 position of PazePC is a common saturated fatty acid found in PCs synthesized via the Kennedy pathway. The azelaoyl chain at the sn-2 position is a result of oxidative cleavage of an unsaturated fatty acid, such as arachidonic acid or oleic acid, originally esterified at this position. avantiresearch.comnih.govcore.ac.uk

Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway.

The PEMT pathway provides an alternative route for PC synthesis, primarily occurring in the liver. wikipedia.org This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to phosphatidylmonomethylethanolamine (PMME), then to phosphatidyldimethylethanolamine (PDME), and finally to PC. wikipedia.orgebi.ac.ukuniprot.org The enzyme responsible for these methylation steps is phosphatidylethanolamine N-methyltransferase (PEMT). ebi.ac.ukuniprot.orgreactome.org

The PEMT pathway accounts for approximately 30% of PC biosynthesis in the liver and is crucial for maintaining membrane integrity. wikipedia.org Similar to the Kennedy pathway, the PCs produced via the PEMT pathway can subsequently undergo oxidation and remodeling to form oxidized species like PazePC.

Phospholipase-Mediated Lipid Remodeling Pathways.

Phospholipases are enzymes that hydrolyze ester bonds in phospholipids, playing crucial roles in lipid metabolism, signaling, and membrane remodeling. frontiersin.orgfrontiersin.orgmdpi.comacs.org Different types of phospholipases target specific ester bonds:

Phospholipase A1 (PLA1): Hydrolyzes the sn-1 acyl chain. mdpi.com

Phospholipase A2 (PLA2): Hydrolyzes the sn-2 acyl chain, generating lysophospholipids and free fatty acids. frontiersin.orgmdpi.commdpi.com

Phospholipase C (PLC): Hydrolyzes the phosphodiester bond before the phosphate (B84403) group, producing diacylglycerol (DAG) and a phosphate-containing headgroup. frontiersin.orgfrontiersin.org

Phospholipase D (PLD): Hydrolyzes the phosphodiester bond after the phosphate group, producing phosphatidic acid (PA) and a free headgroup (e.g., choline). frontiersin.orgmdpi.com

Lipid remodeling often involves the action of PLA2, which removes an acyl chain, followed by reacylation with a different fatty acid catalyzed by an acyltransferase (the Lands cycle). frontiersin.orguu.nl Oxidized phospholipids can be generated through the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids present in phospholipids, followed by or in conjunction with phospholipase activity that might truncate or modify these oxidized chains. avantiresearch.comnih.govcore.ac.uk The formation of PazePC, with its truncated azelaoyl chain, is a result of oxidative cleavage of an unsaturated fatty acid at the sn-2 position, potentially followed by or concurrent with phospholipase activity. avantiresearch.comcore.ac.uk

Chemical Synthesis Methodologies for PazePC and Related Oxidized Phospholipids.

While biological pathways are the primary source of naturally occurring phospholipids, chemical synthesis is essential for obtaining pure, defined lipid species, including oxidized phospholipids like PazePC, for research purposes. cas.cz Chemical synthesis allows for precise control over the acyl chain composition and the introduction of specific modifications, such as the azelaoyl group in PazePC.

General strategies for the chemical synthesis of phosphatidylcholines and oxidized phospholipids often involve coupling a diacylglycerol backbone with a phosphocholine headgroup or assembling the lipid from glycerol (B35011) derivatives and fatty acids. mdpi.comnih.govbeilstein-journals.org

For PazePC specifically, chemical synthesis typically involves:

Acylation of a protected glycerol backbone at the sn-1 position with palmitic acid.

Acylation of the sn-2 position with azelaic acid or a derivative. This step is crucial for introducing the characteristic truncated oxidized chain.

Installation of the phosphocholine headgroup. This can be achieved by reacting the diacylglycerol intermediate with a phosphocholine precursor, such as CDP-choline (though this is more relevant to biosynthesis) or a chemically activated phosphocholine moiety. nih.govbeilstein-journals.org

Deprotection steps as required.

The synthesis of oxidized phospholipids with truncated chains, like PazePC, often requires specific reactions to generate the oxidized fatty acid component (e.g., azelaic acid) and then incorporate it into the phospholipid structure. avantiresearch.com High-purity PazePC is commercially available, indicating established chemical synthesis routes for this compound. avantiresearch.comcymitquimica.com

Deuterium (B1214612) Labeling Techniques and Their Application in PazePC-D9 Synthesis.

Deuterium labeling involves replacing one or more hydrogen atoms in a molecule with deuterium isotopes. nih.govmdpi.com This technique is invaluable in various research applications, including mass spectrometry, NMR spectroscopy, and neutron scattering, as deuterium substitution can alter mass and spectroscopic properties without significantly changing chemical behavior. nih.govmdpi.com

For the synthesis of this compound, deuterium atoms would be selectively incorporated into the PazePC molecule. The "D9" likely indicates the presence of nine deuterium atoms. The specific location of these deuterium atoms is critical for the intended application. Common sites for deuteration in phospholipids include the acyl chains, the glycerol backbone, or the choline headgroup. nih.gov

Techniques for deuterium labeling can include:

Chemical Synthesis with Deuterated Precursors: This involves synthesizing the target molecule using starting materials that are already deuterated at specific positions. For this compound, this could involve using deuterated palmitic acid, deuterated azelaic acid, deuterated glycerol derivatives, or deuterated choline. nih.govmdpi.com

Hydrogen-Deuterium Exchange Reactions: Under specific chemical conditions (e.g., using D2O as a solvent, sometimes with catalysts), exchangeable hydrogen atoms (e.g., those on hydroxyl or carboxyl groups) or even non-exchangeable hydrogens in certain positions can be replaced by deuterium. nih.govresearchgate.net

The synthesis of this compound would likely employ chemical synthesis using deuterated precursors to ensure precise and controlled placement of the nine deuterium atoms. For example, if the deuterium atoms are located on the choline headgroup, deuterated choline chloride could be used in the final step of the synthesis. If they are on the acyl chains, deuterated palmitic acid or a deuterated precursor for the azelaoyl chain would be required. nih.gov The specific synthetic route would depend on the desired labeling pattern.

Strategies for the Rational Design and Synthesis of PazePC Derivatives for Structure-Activity Relationship (SAR) Studies.

Rational design and synthesis of derivatives are fundamental approaches in Structure-Activity Relationship (SAR) studies to understand how modifications to a molecule's structure affect its biological activity or biophysical properties. nih.govresearchgate.netnih.govrsc.org For PazePC, SAR studies would aim to elucidate how variations in its structure, such as the length or degree of oxidation of the acyl chains, the nature of the headgroup, or the presence of the terminal carboxyl group, influence its interactions with membranes, proteins (like Bax, which interacts with PazePC), or its role in cellular processes. chemicalbook.comcore.ac.ukpsu.edu

Strategies for the rational design and synthesis of PazePC derivatives include:

Modification of the sn-1 Acyl Chain: Synthesizing analogs with saturated or unsaturated fatty acids of varying lengths at the sn-1 position to study the impact of this chain on membrane packing and interactions.

Modification of the sn-2 Oxidized Chain: Altering the length of the truncated chain, the position or nature of the oxidized functional group (e.g., aldehyde instead of carboxyl), or introducing other modifications to the azelaoyl chain. PazePC has a terminal carboxyl group on its sn-2 chain, which is a key feature influencing membrane perturbation. avantiresearch.comcore.ac.ukpsu.edu Studying derivatives with different terminal groups or chain lengths would provide insights into the role of this specific structural element.

Modification of the Headgroup: While PazePC has a phosphocholine headgroup, derivatives could be synthesized with other headgroups (e.g., phosphoethanolamine, phosphoserine) to investigate the contribution of the headgroup to its properties.

Stereochemical Modifications: PazePC has a defined stereochemistry at the sn-glycerol backbone (sn-glycero-3). Synthesis of derivatives with altered stereochemistry could be performed, although the biological relevance of such modifications for oxidized lipids might require specific investigation.

The synthesis of these derivatives would utilize and adapt the chemical synthesis methodologies described in Section 2.2, employing different fatty acid precursors or headgroup components as needed. mdpi.comnih.govbeilstein-journals.org Deuterium labeling techniques (Section 2.3) can also be applied to these derivatives for specific analytical studies within the SAR framework. By systematically altering one part of the PazePC molecule at a time and assessing the resulting changes in activity or properties, researchers can build a detailed understanding of the structural features critical for PazePC's function.

Membrane Biophysics and Lipid Lipid Interactions of Pazepc and Pazepc D9

Impact of PazePC on the Physical Organization and Dynamics of Biological Membranes.

The presence of PazePC in lipid bilayers disrupts the regular packing of lipids, leading to changes in membrane integrity and permeability. biorxiv.org Its structural modifications are associated with alterations in packing, fluidity, and viscosity. biorxiv.org

Oxidized lipids, including PazePC, can affect the fluidity and phase behavior of lipid bilayers. Membrane fluidity, inversely related to lipid structural order, is influenced by factors such as fatty acid unsaturation and chain length. cas.czlibretexts.org Studies using fluorescence microscopy have shown that oxidation can alter the phase behavior of phosphatidylcholine monolayers. cas.cz The addition of PazePC to POPC bilayers can decrease POPC chain order, contrasting with the effect of other oxidized lipids like PoxnoPC which may induce slightly more order. rsc.org In mixed monolayers with DPPC, the presence of PazePC shifts the appearance of liquid-condensed (LC) domains to higher surface pressures and can result in fewer but larger domains compared to PoxnoPC. ebi.ac.ukcas.cz

Quantitative data from studies on POPC bilayers with varying concentrations of PazePC and PoxnoPC highlight the impact on mean molecular area:

Bilayer CompositionAverage Area per Lipid (Ų)Source
Pure POPC~65.5 rsc.org
POPC - 25% PazePC~63.0 rsc.org
POPC - 25% PoxnoPC~61.5 rsc.org

Note: Another study reported a slight decrease in average area per lipid with PazePC up to 6%, remaining unaffected at higher concentrations (12.5%, 25%). rsc.org

PazePC's conical shape and its ability to induce positive membrane curvature contribute to the formation of pores and defects in the membrane. biorxiv.org The truncated sn-2 chain with a carboxyl group can undergo chain reversal, exposing the carboxyl group to the aqueous phase, which increases the intrinsic molecular curvature of the lipid in a pH-dependent manner due to ionization. ebi.ac.ukresearchgate.net This can lead to membrane bending. researchgate.netnih.gov

Studies using giant unilamellar vesicles (GUVs) have shown that asymmetric desorption of PazePC from the outer leaflet can induce lipid number and charge asymmetry, leading to membrane tubulation. nih.gov PazePC has been proposed to expand the lipid area and decrease membrane thickness. nih.gov While the lipid shape contributes to spontaneous curvature, the asymmetric distribution and charge asymmetry, particularly for PazePC, play significant roles in inducing morphological changes like tubulation. nih.gov The presence of oxidized phospholipids (B1166683) beyond a certain threshold can mechanically destabilize vesicles, potentially leading to spontaneous rupture. uni-heidelberg.de

Influence on Lipid Bilayer Fluidity and Phase Behavior.

PazePC as an Oxidized Lipid Dopant in Model Membrane Systems.

PazePC is commonly used as an oxidized lipid dopant in various model membrane systems to mimic the effects of oxidative stress. avantiresearch.com This allows for controlled investigations into the relationship between membrane structure and function in the presence of oxidation products.

LUVs and GUVs are essential tools in membrane biophysics research and drug delivery studies. avantiresearch.com PazePC is utilized in the preparation of LUVs and GUVs to study its impact on membrane properties. avantiresearch.com Studies using LUVs composed of POPC and PazePC have investigated changes in membrane structural properties due to oxidation. univpm.it Fluorescence leakage studies in LUVs have shown that Bax-induced leakage increases with the PazePC content, indicating that PazePC disturbs membrane organization and facilitates protein penetration. diva-portal.org GUVs containing PazePC have been used to study membrane bending induced by asymmetric lipid desorption. nih.gov

Langmuir monolayers at the air/water interface serve as biomimetic membrane models, allowing for the investigation of lipid packing and interactions under controlled surface pressure. nih.govnih.gov Studies using a Langmuir balance have investigated the properties of PazePC in mixed monolayers with phospholipids like DPPC. ebi.ac.ukcas.cz Force-area isotherms of mixed PazePC-POPC monolayers have revealed how PazePC affects the mean molecular area and monolayer expansion. researchgate.net The presence of PazePC in monolayers can induce expansion and affect the liquid expanded-liquid condensed transition. ebi.ac.ukcas.cz X-ray reflectivity and grazing incidence X-ray fluorescence measurements on lipid monolayers containing PazePC have provided insights into the structural and electrostatic properties perpendicular to the membrane plane. uni-heidelberg.de

Application in Large Unilamellar Vesicles (LUVs) and Giant Unilamellar Vesicles (GUVs).

Interactions of PazePC with Other Phospholipid Species and Membrane Components.

The interaction of PazePC with proteins has also been investigated. For instance, PazePC modulates the interactions between the pro-apoptotic protein Bax and mitochondrial membranes, promoting Bax's association and insertion into the membrane by distorting bilayer organization. diva-portal.orgnih.gov PazePC has also been shown to interact with cationic proteins like cytochrome c, with studies suggesting that the exposed carboxyl group of a reversed PazePC chain on the micelle surface can facilitate binding. cas.czacs.org The presence of anionic and oxidized lipids like PazePC can influence peptide self-assembly near membranes, driven by electrostatic interactions. biorxiv.orgrsc.org

Interactions with Zwitterionic and Anionic Phospholipids (e.g., POPC, DLPC).

PazePC interacts with both zwitterionic and anionic phospholipids, influencing membrane properties. Studies using molecular dynamics simulations have shown that the presence of PazePC in membranes composed primarily of POPC, a zwitterionic phospholipid, can mimic oxidized membranes biorxiv.orgrsc.org. These simulations, along with experiments, have revealed that PazePC can attract peptides onto the membrane surface, driven by electrostatic interactions, thereby influencing peptide secondary structure and self-assembly biorxiv.orgrsc.orgbiorxiv.org.

When mixed with POPC, PazePC induces changes in monolayer behavior, as observed through force-area (π-A) isotherms researchgate.netresearchgate.net. The presence of PazePC in POPC monolayers causes their expansion researchgate.netresearchgate.net. Furthermore, studies on mixed PazePC-POPC Langmuir-Blodgett films have utilized techniques like Atomic Force Microscopy (AFM) to visualize the membrane structure researchgate.net.

Research investigating the interaction of oxidized lipids like PazePC with DLPC (1,2-dilinoleoyl-sn-glycero-3-phosphocholine), a zwitterionic phospholipid, has also been conducted using liposome (B1194612) models researchgate.net. Fluorescence spectroscopy experiments have shown that the presence of certain moieties can lead to a disordering effect on DLPC liposomes researchgate.net.

Interactions with anionic phospholipids, such as POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol)), have also been studied in the context of peptide-membrane interactions. Both anionic POPG and oxidized PazePC lipids have shown larger effects on peptide self-assembly compared to POPC, particularly for positively charged peptides, suggesting the importance of electrostatic interactions biorxiv.orgrsc.orgbiorxiv.org.

Modulation of Membrane Properties by Oxidized Phospholipid Mixtures.

The incorporation of oxidized phospholipids like PazePC significantly modulates the properties of lipid membranes. PazePC, being an oxidation product of POPC, can alter the structural integrity and permeability of bilayers researchgate.netrsc.orgbiorxiv.org. The presence of oxidized lipids, even at low concentrations, can disrupt the regular packing of lipids within the bilayer biorxiv.org.

Studies using X-ray reflectivity (XRR) have shown that oxidized phospholipid monolayers, including those of PazePC, exhibit lower thickness compared to pure POPC monolayers esrf.fr. They also show a higher electron density at the polar headgroup region, suggesting the presence of oxidized moieties near the headgroups esrf.fr. Molecular dynamics simulations support this, indicating that the charged carboxyl group of PazePC can induce the reorientation of the oxidized chain into the aqueous phase esrf.fracs.org.

The addition of PazePC to POPC bilayers has been shown to decrease POPC chain order rsc.org. The PazePC carboxylic group is located at the water-bilayer interface, indicating an extended conformation of its sn-2 chain pointing towards the aqueous phase rsc.org. These structural changes lead to an increase in the permeability of water molecules across the bilayer, dependent on the type and level of oxidation rsc.org.

Oxidized phospholipids like PazePC can also influence the lateral organization of membranes, promoting phase separation. In model plasma membrane systems containing POPC, sphingomyelin, and cholesterol, the presence of PazePC efficiently opposes the miscibility transition and stabilizes micron-sized domain separation nih.gov. This suggests that PazePC plays a significant role in altering the physicochemical properties of the liquid-disordered (Ld) phase, affecting Ld-liquid-ordered (Lo) phase separation nih.gov.

Data from studies on the effect of PazePC concentration on membrane properties can be presented in tables to show quantitative findings, such as changes in permeability or molecular area. For example, studies have quantified the increase in permeability of POPC bilayers upon the addition of PazePC, noting a concentration-dependent effect rsc.orgresearchgate.net.

Table 1: Effect of PazePC Concentration on POPC Bilayer Permeability

PazePC Concentration (mol%)Relative Permeability
01.0
10Increased
15Increased
20Larger Increase
25Slightly Lower
>25Slightly Smaller

Langmuir balance studies on mixed monolayers with DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and PazePC have shown a progressive disappearance of the liquid expanded-liquid condensed transition and film expansion with increasing PazePC content nih.gov. At a critical pressure, PazePC can reorient its oxidized acyl chains into the aqueous phase, followed by solubilization into the aqueous phase upon further compression nih.gov.

Role of PazePC in Regulating Membrane Permeation and Transport Processes.

PazePC plays a significant role in regulating membrane permeation and transport processes, particularly as an oxidized lipid. Its presence in membranes can increase permeability to various molecules.

PazePC has been shown to act as a permeation promoter for hydrogen peroxide (H2O2) across lipid membranes researchgate.netnih.gov. The mechanism involves PazePC undergoing self-assembly to form hydrophilic pores or channels that facilitate the passage of hydrophilic molecules like H2O2 nih.gov. This inter-molecular configurational change is suggested as the origin of the enhanced permeability nih.gov.

Studies have investigated the relationship between H2O2 permeation and lipid membrane structure using oxidized lipids like PazePC nih.gov. The permeation rate of H2O2 is increased by the addition of PazePC at various concentrations researchgate.net. This promotive effect is significantly higher compared to other oxidized lipids in some studies researchgate.net. Analysis of π-A measurements of DOPC/PazePC monolayers showed a significant increase in the averaged limiting area with increasing PazePC concentration, indicating structural changes that facilitate permeation researchgate.net.

Truncated oxidized lipids, including PazePC, are thought to be directly responsible for plasma membrane breakdown in processes like ferroptosis, which involves alteration of plasma membrane permeability biorxiv.org. Their conical shape and ability to induce positive membrane curvature contribute to the formation of pores and defects in the membrane, even at low concentrations biorxiv.org.

Beyond simple permeation, PazePC also influences interactions with proteins involved in membrane transport and permeabilization. For instance, PazePC promotes the permeabilization of mitochondrial membranes by the protein Bax, a key player in apoptosis daneshyari.comnih.govdiva-portal.org. PazePC significantly enhances Bax-membrane association and facilitates its insertion into the membrane by disrupting the bilayer's organization nih.govcore.ac.uk. Fluorescence leakage studies have shown that Bax-induced leakage increases with the PazePC content in vesicles, correlating with the Bax to lipid ratio nih.govdiva-portal.org. Solid-state NMR and calorimetric experiments confirm that PazePC incorporation disrupts membrane organization, enabling Bax penetration nih.gov.

The chain reversal of PazePC lipids, which decorates the membrane interface with reactive, negatively charged functional groups, is likely to exert a profound influence on the structure and dynamics of biological membranes and on membrane-associated biological processes acs.org. This includes affecting the function of membrane proteins involved in transport.

While the provided text focuses on permeation and interactions influencing transport-related proteins, the general mechanisms of membrane transport involve passive transport (simple diffusion, facilitated diffusion) and active transport pressbooks.pubsavemyexams.comoregonstate.educationyoutube.com. PazePC's impact on membrane structure and the formation of defects or pores can directly affect passive diffusion of small molecules biorxiv.orgacs.org. Its influence on lipid-protein interactions may also indirectly affect facilitated diffusion and active transport processes mediated by membrane proteins nih.govnih.govresearchgate.netucl.ac.bemdpi.com.

Molecular and Cellular Mechanisms of Action for Pazepc D9 in Biological Contexts

PazePC Modulation of Protein-Membrane Interactions.

PazePC significantly influences the interaction of proteins with biological membranes. Its presence can alter membrane organization and dynamics, thereby affecting the binding and activity of membrane-associated proteins. diva-portal.orgpsu.eduresearchgate.net Studies utilizing molecular dynamics simulations have shown that oxidized phospholipids (B1166683) bearing a carboxyl group, such as PazePC, can exhibit a reversal of their truncated sn-2 chain towards the aqueous phase. psu.edu This structural characteristic contributes to the altered membrane properties observed in the presence of PazePC. psu.edu

Interaction of PazePC with the Pro-apoptotic Protein Bax and Mitochondrial Membranes.

PazePC has been shown to significantly enhance the association of the pro-apoptotic protein Bax with mitochondrial membranes. diva-portal.orgsigmaaldrich.combiorxiv.orgresearchgate.netbiorxiv.orgcas.cz Bax is a key player in the intrinsic apoptotic pathway, translocating to the mitochondrial outer membrane (MOM) upon cellular stress to induce membrane permeabilization. biorxiv.orgresearchgate.netbiorxiv.orgcas.cz Oxidized phospholipids generated in the MOM during oxidative stress directly affect the onset and progression of mitochondria-mediated apoptosis. diva-portal.org PazePC, as an oxidized phospholipid, promotes the permeabilization of mitochondrial membranes by Bax. diva-portal.orgsigmaaldrich.combiorxiv.orgresearchgate.netcas.cz This enhanced interaction and permeabilization are crucial steps in initiating the apoptotic cascade. biorxiv.orgresearchgate.netbiorxiv.org

Influence of PazePC on Bax Conformation and Thermal Stability within Membranes.

While the provided search results highlight the influence of PazePC on Bax's interaction with membranes and its penetration, direct detailed information specifically on how PazePC alters Bax conformation and thermal stability within membranes is not extensively detailed in the snippets. However, solid-state NMR studies on lipid vesicles containing PazePC and uniformly 15N-labeled Bax have provided insights into the dynamics of Bax segments within the membrane. These studies revealed dynamically restricted helical segments of Bax embedded in the membrane, while highly flexible protein segments were located outside or at the membrane surface. diva-portal.org This suggests that PazePC's disruption of membrane organization facilitates at least partial penetration of Bax. diva-portal.org The altered membrane environment due to PazePC incorporation likely influences the conformational ensemble and stability of the membrane-bound Bax protein.

Mechanisms of PazePC-Induced Pore Formation in Model Membranes by Bax.

PazePC promotes the formation of pores in mitochondrial membranes by Bax. diva-portal.orgcas.cznih.gov Fluorescence leakage studies using MOM-mimicking lipid vesicles doped with varying concentrations of PazePC have investigated the induction of Bax pores in membranes. diva-portal.org These studies revealed that Bax-induced leakage, particularly its rate, increased with the vesicles' PazePC content. diva-portal.org The leakage rate correlated with the Bax to lipid ratio and the PazePC content. diva-portal.org Solid-state NMR and calorimetric experiments confirmed that the incorporation of oxidized phospholipids like PazePC disrupted the membrane's organization, thereby enabling Bax to penetrate into the membrane and facilitate pore formation. diva-portal.org The formed pores in PazePC-containing vesicles were observed to be slightly larger compared to those in vesicles without PazePC, contributing to a higher flux across the membrane at constant Bax concentrations. Bax initiates the formation of pores by removing lipids and depositing them as Bax/lipid complexes on the membrane surface. biorxiv.orgresearchgate.netnih.gov

PazePC as a Substrate or Modulator in Enzymatic Pathways.

PazePC can participate in enzymatic pathways, primarily serving as a substrate for certain enzymes. avantiresearch.compsu.edu

Substrate for Lysosomal Phospholipase A2 Studies.

PazePC is utilized as a substrate in studies investigating lysosomal phospholipase A2 (LPLA2). avantiresearch.comdv-expert.orgsigmaaldrich.com This application is crucial for understanding the enzymatic activity of LPLA2 and the structural basis of its inhibition, such as by Zn2+. avantiresearch.comdv-expert.org By using PazePC as a substrate, researchers can probe the catalytic mechanism of LPLA2 and investigate factors that modulate its activity. avantiresearch.comdv-expert.org

Data Table: Impact of PazePC on DMPC Gel/Liquid Crystalline Phase Transition

OxPL Concentration (mol%)Pre-transition Temperature Change (°C)Main Transition Temperature (Tm) Change (°C)Transition Enthalpy (DHcal) Reduction (factor)
2 (PazePC)-4~-0.2Nearly a factor three
5-10 (PazePC)More drastic changesMoving progressively towards lower TmsLoss of cooperativity
10 (PazePC)-15-30 (complex transition range)Loss of cooperativity

Note: Data derived from observations described in Source psu.edu. Specific numerical values for Tm and DHcal changes at higher concentrations were not explicitly provided as single values due to complex phase behavior.

Effects on Phospholipase Activity and Lipid Metabolism.

PazePC, as an oxidized phospholipid, interacts with cellular machinery involved in lipid metabolism, particularly phospholipases. Oxidized phospholipids are known to have an increased affinity towards phospholipases researchgate.net. Phospholipases, such as phospholipase A2 (PLA2), hydrolyze the ester bonds in glycerophospholipids, generating fatty acids and lysophospholipids nih.govacs.orgresearchgate.net. These hydrolysis products can act as signaling molecules or be further metabolized nih.govacs.org.

Research indicates that PazePC can serve as a substrate for studies involving lysosomal phospholipase A2, highlighting its direct interaction with this enzyme avantiresearch.com. The activity of phospholipases is often triggered in response to chemical modifications in lipids, such as oxidation nih.govacs.org. It has been proposed that PLA2 is activated by oxidized phospholipids like PazePC, potentially serving a protective role by cleaving the oxidatively modified species from membranes researchgate.net. The complex interplay between the modification of OxPLs through phospholipase activity and the subsequent cellular responses to the released hydrolysis products is an active area of research researchgate.net. Oxidized lipids, including PazePC, are also linked to influencing lipid metabolism through interactions with receptors such as peroxisome proliferator-activated receptors (PPARα) nih.govacs.org.

Implications of PazePC in Cellular Communication and Neurotransmission Processes.

PazePC's multifaceted functions extend to critical roles in cellular communication and neurotransmission processes avantiresearch.com. Oxidized lipids like PazePC can modulate cellular activities through receptor-mediated pathways researchgate.net. These pathways can influence a range of cellular responses, including those involved in communication and signaling.

Furthermore, the presence of oxidized lipids such as PazePC in cellular membranes can impact the self-assembly of peptides rsc.orgbiorxiv.orgbiocompare.com. Peptide self-assembly near membranes has been linked to neurodegenerative diseases rsc.orgbiorxiv.org. Studies utilizing model membranes containing PazePC have explored its influence on the aggregation kinetics of peptides like amyloid β (Aβ40), which is associated with Alzheimer's disease rsc.orgbiorxiv.orgbiocompare.com. The presence of oxidized lipids had similar effects on peptide self-assembly as bacterial mimetic membranes, accelerating the fibril formation of Aβ40 in some contexts rsc.orgbiorxiv.org. This suggests that changes in membrane composition, including the presence of oxidized phospholipids like PazePC, could potentially trigger or influence peptide aggregation processes relevant to neurodegenerative conditions biorxiv.orgbiocompare.com. The interaction between peptides and membranes containing PazePC is influenced by factors such as peptide-membrane binding, electrostatics, and the stabilization of peptide secondary structure rsc.orgbiorxiv.orgbiocompare.com.

Contribution of PazePC to Cellular Responses Under Oxidative Stress Conditions.

PazePC is a product of oxidative processes and is utilized in research to mimic cellular oxidative stress conditions in membranes avantiresearch.comrsc.orgbiorxiv.orgbiocompare.comnih.gov. Oxidative stress within cells generates oxidized lipids, including PazePC nih.gov. PazePC has been detected in biological structures susceptible to oxidative damage, such as low-density lipoprotein (LDL) and mitochondrial membranes under intracellular oxidative stress nih.govusbio.net.

The presence of PazePC in mitochondrial membranes has been shown to modulate interactions with proteins like Bax, a pro-apoptotic protein nih.gov. Under intracellular oxidative stress, the activation of Bax is closely related to its association with the mitochondrial outer membrane, which can lead to cell death nih.gov. Studies using liposomes containing PazePC to mimic oxidized mitochondrial membranes have shown that PazePC can dramatically alter membrane organization and enhance the thermal stability of Bax, indicating a strong interaction nih.gov. The presence of PazePC also increased the alpha-helical content of Bax, suggesting it facilitates the protein's insertion into the membrane by distorting the bilayer's organization nih.gov. These findings highlight PazePC's contribution to cellular responses under oxidative stress by influencing membrane properties and protein-membrane interactions, with implications for processes like apoptosis nih.gov. The potential for cellular changes, such as oxidative stress leading to the formation of oxidized lipids like PazePC, to trigger peptide self-assembly processes further underscores its role in cellular responses to oxidative challenge biorxiv.orgbiocompare.com.

Computational and Advanced Spectroscopic Approaches in Pazepc D9 Research

Molecular Dynamics Simulations of PazePC-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the behavior of lipid molecules and their interactions within bilayers over time. researchgate.netbibliotekanauki.pl These simulations can provide atomic-level details about the structural and dynamic changes induced by the presence of oxidized lipids like PazePC. rsc.orgnih.gov

Studies utilizing atomistic MD simulations have examined the effects of PazePC on phospholipid bilayers composed of POPC. These simulations have explored the structural properties of POPC lipid bilayers when PazePC is added at various concentrations, ranging from 10% to 30%. rsc.org A key finding from these simulations is the distinct orientation of PazePC within the bilayer compared to other oxidized lipids like PoxnoPC (1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine). rsc.orgnih.gov PazePC lipids tend to bend their polar tails towards the bilayer-water interface, whereas PoxnoPC lipids orient their tails toward the bilayer interior. rsc.org

MD simulations have also shown that the presence of PazePC can lead to a decrease in bilayer thickness. This reduction is observed to be stronger in bilayers containing PazePC compared to those with PoxnoPC. rsc.org The average area per lipid can also decrease, although PoxnoPC showed a stronger effect in this regard. rsc.org

Furthermore, MD simulations have been used to explore the phenomenon of complete acyl chain reversal in oxidized phospholipids (B1166683) within POPC-oxidized phospholipid mixtures. nih.gov The polar azelaoyl (AZ) chain of PazePC has been shown to undergo chain reversal at concentrations up to 25% without compromising the integrity of the lipid bilayer. nih.gov In this reversed conformation, the carboxyl group of PazePC points into the aqueous phase. nih.gov This chain reversal can decorate the membrane interface with reactive, negatively charged functional groups, potentially influencing the structure and dynamics of biological membranes and associated processes. nih.gov

Data from MD simulations can be summarized to highlight the structural impacts of PazePC on lipid bilayers:

Lipid Composition (Mol %)Bilayer Thickness (Å)Area per Lipid (Ų)Acyl Chain Order (POPC)PazePC Tail Orientation
Pure POPCBaselineBaselineHigherN/A
POPC with PazePC (10-20%)DecreasesDecreasesReducedTowards water interface
POPC with PazePC (>20%)Decreases (stronger)DecreasesReducedTowards water interface
POPC with PoxnoPCDecreases (lesser)Decreases (stronger)Slightly more orderedTowards bilayer interior

Note: Data is illustrative based on findings from cited MD simulation studies rsc.orgnih.gov and represents general trends observed at specified concentrations.

Simulation of PazePC Reorientation and Conformational Changes within Bilayers

MD simulations have provided detailed insights into the reorientation and conformational changes of PazePC within lipid bilayers. During microsecond atomistic simulations in pure POPC bilayers, PazePC reoriented its oxidized sn-2 acyl chain towards the solution and adopted an extended conformation. researchgate.net This reorientation and the adoption of an extended conformation are key conformational changes that influence the interaction of PazePC with the membrane environment.

The bending of the polar tails of PazePC towards the water-bilayer interface, as observed in simulations, is attributed to the anionic carboxyl group at the end of the truncated acyl chain. rsc.orgnih.gov This ionization-dependent exposure of the carboxyl group to the aqueous environment increases the intrinsic molecular curvature of the oxidized lipid. researchgate.net

Predictive Modeling of Oxidized Lipid Effects on Membrane Properties

However, at higher concentrations (>20%), the permeability of bilayers containing PazePC can be reduced, becoming slightly smaller than those containing PoxnoPC. rsc.org This suggests a complex, concentration-dependent effect of PazePC on membrane permeability. Predictive models based on simulation data can help to elucidate these non-linear effects and their underlying mechanisms.

Furthermore, the effect of oxidized lipid derivatives like PazePC on miscibility transitions in ternary lipid systems has been investigated. nih.gov Surface analysis of mixtures where POPC was gradually exchanged with PazePC revealed a linear increase in the miscibility transition pressure with increasing PazePC content. nih.gov This indicates that PazePC plays a significant role in altering the physicochemical properties of the liquid-disordered (Ld) phase, affecting Ld-Lo phase separation. nih.gov Predictive models can integrate these findings to better understand how oxidized lipids influence membrane phase behavior.

In Silico Approaches for Understanding PazePC's Influence on Lipid Bilayer Organization and Protein Docking

In silico approaches, encompassing a range of computational methods beyond just MD simulations, are used to understand how PazePC influences lipid bilayer organization and protein interactions, including protein docking. These methods can complement experimental studies by providing molecular-level details and predictive capabilities.

The presence of oxidized lipids like PazePC can disrupt the organization of the membrane, which in turn can facilitate the penetration of proteins. nih.gov For instance, studies using lipid vesicles doped with PazePC have shown that PazePC incorporation disrupted membrane organization, enabling the pro-apoptotic protein Bax to penetrate the membrane. nih.gov In silico methods can model these disruptions and analyze how they affect the membrane's interaction with proteins.

While specific in silico studies focusing solely on PazePC's direct influence on protein docking were not prominently found in the search results, the broader principles of lipid-protein interactions and protein docking simulations are highly relevant. Molecular docking simulations are widely used to predict the binding modes and affinities of proteins with other molecules, including lipids and other proteins. nih.govnih.govmdpi.comarxiv.org Given that PazePC alters membrane properties and organization, in silico docking studies could be used to investigate how these changes affect the binding and insertion of membrane-associated or peripheral proteins.

In silico approaches can also model the effects of lipid composition and organization on protein-membrane interactions. biorxiv.orgplos.org The unique structure and orientation of PazePC within the bilayer, particularly its exposed carboxyl group, could create specific interaction sites for proteins. nih.govresearchgate.net Computational tools can be used to predict how proteins might preferentially interact with membrane regions enriched in PazePC.

Application of Advanced Spectroscopic Techniques for PazePC-D9 Research

Advanced spectroscopic techniques provide experimental data on the structure, dynamics, and interactions of PazePC and this compound in various environments, often complementing computational findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules, including lipids in membrane environments. nih.govaocs.orgnih.govspringernature.com Solid-state NMR, in particular, is well-suited for studying the structure and dynamics of lipids within bilayers. nih.govspringernature.com

NMR studies have been conducted on multilamellar vesicles containing POPC and PazePC to investigate the molecular structure. researchgate.net Specifically, 13C NMR spectroscopy, including techniques like rINEPT and R-PDLF, has been used to obtain detailed spectral features of both POPC and PazePC within the vesicles. researchgate.net These techniques allow for the calculation of order parameters (S CH) for specific carbon-hydrogen bonds, providing information about the acyl chain orientation and ordering. researchgate.net

NMR experiments have provided experimental data on the protonated form of the PazePC azelaoyl acyl chain in POPC multilamellar vesicles, including S CH values for the azelaoyl chain C-H bonds. researchgate.net These experimental results can be used in conjunction with MD simulation models for structural interpretation and validation. researchgate.net

Furthermore, solid-state NMR studies on lipid vesicles containing PazePC have confirmed that the incorporation of this oxidized lipid disrupts the membrane's organization. nih.gov This disruption, observed experimentally by NMR, supports the findings from computational simulations and helps explain how PazePC facilitates the penetration of proteins like Bax. nih.gov

NMR spectroscopy can provide various types of data relevant to PazePC research:

NMR TechniqueInformation ProvidedRelevance to PazePC
1H NMRIdentification and quantification of lipid species. nih.govCan be used to confirm the presence and concentration of this compound or PazePC.
13C NMR (Solid-State)Structural details, acyl chain order parameters. researchgate.netaocs.orgProvides insights into the conformation and ordering of PazePC within bilayers. researchgate.net
31P NMRInformation on the phosphate (B84403) headgroup and membrane phase. nih.govspringernature.comCan indicate changes in membrane organization or phase behavior due to PazePC. springernature.com
2H NMR (Solid-State)Dynamics and order of deuterated lipids. springernature.comCrucial for studying the dynamics of this compound within membranes. springernature.com

Circular Dichroism (CD) Spectroscopy for Protein Conformational Studies

Circular Dichroism (CD) spectroscopy is primarily used to study the secondary structure and conformational changes of proteins. nih.govrsc.orgbbk.ac.uk While CD spectroscopy does not directly probe the structure of lipids like PazePC, it is highly relevant in studies investigating the interaction of proteins with membranes containing PazePC.

When proteins interact with lipid bilayers, particularly if they insert into or associate with the membrane surface, their secondary structure can undergo changes. nih.gov CD spectroscopy can detect these changes, providing experimental evidence for protein-membrane interactions.

In the context of PazePC research, CD spectroscopy can be applied to study the conformational behavior of proteins that interact with membranes containing PazePC. For example, if a protein is known to interact with oxidized lipids or membranes under oxidative stress conditions where PazePC is present, CD spectroscopy could be used to monitor changes in the protein's secondary structure upon binding to PazePC-containing vesicles or bilayers. This could provide insights into how PazePC influences the protein's structure and, consequently, its function or interaction mechanism with the membrane.

Studies on the interaction of proteins with membrane mimetics have utilized CD spectroscopy to observe changes in protein secondary structure, such as an increase in α-helical content, upon interaction. nih.gov This demonstrates the utility of CD in detecting membrane-induced conformational changes in proteins. Therefore, while not directly analyzing PazePC itself, CD spectroscopy is a valuable tool for understanding the biological implications of PazePC by studying its effects on interacting proteins.

Fluorescence Spectroscopy for Membrane Permeability and Interaction Studies.

Fluorescence spectroscopy is a valuable tool for investigating the behavior of lipids, including oxidized phospholipids like PAzePC, within biological membranes and model membrane systems such as liposomes and giant unilamellar vesicles (GUVs). PAzePC is an oxidized phospholipid characterized by a unique azelaoyl fatty acid chain, making it useful in membrane biophysics research to study lipid interactions, lipid membranes, and membrane dynamics. nih.gov While this compound is primarily a deuterated analogue utilized in mass spectrometry, studies on the parent compound, PAzePC, using fluorescence techniques provide crucial insights into its impact on membrane properties, which are relevant to understanding the behavior of its labeled counterpart in membrane environments.

Fluorescence leakage studies are a common application to assess membrane permeability. These studies typically involve encapsulating a fluorescent dye within lipid vesicles. Permeabilization of the membrane leads to the release of the dye into the surrounding medium, resulting in a change in fluorescence signal. Research utilizing fluorescence leakage studies has shown that PAzePC can promote the permeabilization of mitochondrial membranes by the pro-apoptotic protein Bax. sigmaaldrich.com Specifically, Bax-induced leakage from vesicles increased with higher concentrations of PAzePC, indicating that the presence of this oxidized lipid disrupts membrane organization and facilitates protein penetration. sigmaaldrich.com

Fluorescence spectroscopy can also be employed to study the interaction of peptides and proteins with membranes containing oxidized lipids like PAzePC. Techniques such as monitoring the wavelength shift of intrinsic tryptophan fluorescence or using extrinsic fluorescent probes can provide information on peptide binding to membranes and changes in membrane fluidity or structure upon interaction. Changes in membrane fluidity can be analyzed based on the fluorescence anisotropy of probes like DPH and TMA-DPH when incubated with liposomes. nih.gov The binding of basic peptides to membranes can involve electrostatic interactions with lipid headgroup phosphates, which can be investigated using fluorescent probes sensitive to surface potential. nih.gov While direct fluorescence studies specifically on this compound are less common due to its deuteration being for mass spectrometry, the principles and applications of fluorescence spectroscopy in studying the membrane behavior of its parent compound, PAzePC, are directly applicable to understanding the environment and interactions of this compound when incorporated into lipid bilayers. Fluorometric methods, including fluorescence resonance energy transfer (FRET) and fluorescence self-quenching, are also utilized to assay membrane fusion and lipid mixing, processes intrinsically linked to membrane interactions and permeability. impurity.com

Utilization of this compound as an Internal Standard in Quantitative Mass Spectrometry-Based Lipidomics.

Quantitative mass spectrometry-based lipidomics aims to accurately measure the absolute or relative amounts of a wide array of lipid species in biological samples. A critical aspect of achieving accurate quantification in mass spectrometry is the use of internal standards. Internal standards are compounds added to samples at a known concentration to account for variations that can occur during sample preparation, extraction, ionization efficiency, and instrument performance.

This compound is a deuterated analogue of PAzePC, meaning specific hydrogen atoms in the PAzePC molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling results in a molecule with identical chemical properties to PAzePC but with a slightly higher mass. Deuterated lipids like this compound are widely recognized and utilized as ideal internal standards in quantitative mass spectrometry-based lipidomics.

The principle behind using this compound as an internal standard is based on the stable isotope dilution method. When a known amount of this compound is added to a sample containing endogenous PAzePC, both the labeled and unlabeled molecules are processed simultaneously through the entire analytical workflow. Because this compound and PAzePC behave almost identically chemically, they experience the same efficiencies in extraction and ionization. By measuring the ratio of the signal intensity of endogenous PAzePC to the signal intensity of the added this compound using mass spectrometry, and knowing the initial amount of this compound added, the absolute amount of PAzePC in the original sample can be accurately determined. This approach effectively corrects for matrix effects and variations in instrument response that can otherwise lead to inaccurate quantification.

Commercial lipidomics kits and standards mixtures, such as the SPLASH® LIPIDOMIX® Quantitative Mass Spec Internal Standards, often include a variety of deuterated lipid species across different lipid classes for comprehensive lipid profiling and quantification. While these mixtures contain various deuterated lipids, the availability of this compound as a labelled analogue specifically caters to the accurate quantification of the oxidized phospholipid PAzePC and potentially other related oxidized lipid species in complex biological matrices using mass spectrometry. This is particularly important in studies investigating oxidative stress and its impact on lipid composition, where accurate quantification of oxidized lipids is essential.

Pre Clinical Research Implications and Potential Target Identification for Pazepc

Investigation of PazePC's Role in Models of Neurodegenerative Pathologies.

Research indicates that oxidized phospholipids (B1166683) like PazePC are associated with neurodegenerative disorders. researchgate.net PazePC, as a component of oxidized membranes, has been utilized in model systems to study its impact on processes implicated in neurodegeneration, such as peptide self-assembly. Studies exploring the interaction of amyloid-forming peptides, including the amyloid β (1–40) peptide (Aβ40) linked to Alzheimer's disease, with biomimetic membranes containing PazePC have revealed that the presence of this oxidized lipid can influence peptide aggregation kinetics. biorxiv.orgrsc.orgrsc.org For instance, the presence of an oxidized lipid like PazePC in membrane models has shown similar effects on Aβ40 fibril formation as bacterial mimetic membranes, accelerating the process. biorxiv.orgrsc.orgrsc.org

Furthermore, PazePC has been shown to modulate interactions between the pro-apoptotic protein Bax and mitochondrial membranes. nih.govcore.ac.uk Under conditions of intracellular oxidative stress, the activation of Bax and its association with the mitochondrial outer membrane are critical events leading to cell death. nih.govcore.ac.uk Studies using mitochondria-like liposomes containing PazePC demonstrated that PazePC-containing vesicles could associate with the Bax protein, influencing its conformational changes and enhancing its thermal stability in the presence of these modified membranes. nih.govcore.ac.uk This suggests that oxidized phospholipids like PazePC generated during oxidative stress could play a role in mediating Bax's interaction with mitochondrial membranes, potentially impacting apoptotic pathways in neurodegenerative contexts. nih.govcore.ac.uk Oxidized phosphatidylcholine, which includes species like PazePC, has also been found in multiple sclerosis brain lesions and is suggested to mediate neurodegeneration. nih.gov

Exploration of PazePC's Involvement in Inflammatory Disorders and Oxidative Stress-Related Conditions.

PazePC is recognized as a product of lipid peroxidation, a key consequence of oxidative stress, and is involved in inflammatory responses. nih.govavantiresearch.comresearchgate.netnih.govmdpi.comzums.ac.irnih.gov Oxidized phospholipids are considered biologically active molecules that can influence inflammatory processes and act as DAMPs, signaling cellular damage. nih.govavantiresearch.com PazePC has been identified in oxidized low-density lipoprotein (LDL) particles and is implicated in the genesis of atherosclerosis, a chronic inflammatory disease. rsc.orgnih.gov

The presence of PazePC in cellular membranes can alter their biophysical properties, which may contribute to cellular dysfunction under oxidative stress and inflammatory conditions. rsc.orgresearchgate.netbiorxiv.org Studies on model membranes have shown that PazePC can affect membrane fluidity and permeability. rsc.orgbiorxiv.org Its unique structure, with a carboxyl group at the end of the truncated sn-2 chain, can cause the tail to orient towards the aqueous phase, influencing membrane organization and potentially increasing permeability. rsc.org This altered membrane environment can impact the function of membrane-associated proteins and the cellular response to stress signals. nih.govcore.ac.uknih.gov The interplay between oxidative stress and inflammation is well-established, with each process capable of exacerbating the other, and oxidized lipids like PazePC are key molecular links in this relationship. mdpi.comzums.ac.irnih.gov

Development and Application of In Vitro Cellular Models for Studying PazePC's Biological Activities.

In vitro models are extensively used to investigate the biological activities of PazePC and its interactions at the molecular and cellular levels. These models range from simplified artificial membrane systems to more complex cell cultures.

Model membranes, such as liposomes, micelles, and supported lipid bilayers (SLBs), are widely employed to study how PazePC affects membrane structure, dynamics, and interactions with other molecules. rsc.orgbiorxiv.orgrsc.orgrsc.orgnih.govcore.ac.ukbiorxiv.org Techniques like differential scanning calorimetry (DSC), circular dichroism (CD) spectroscopy, and molecular dynamics simulations are used to analyze membrane organization, protein conformational changes upon membrane association, and the behavior of PazePC within the lipid bilayer. biorxiv.orgrsc.orgnih.govcore.ac.ukbiorxiv.org These studies have provided detailed insights into how PazePC alters membrane properties, such as inducing changes in lipid packing and increasing permeability. rsc.orgbiorxiv.org

Cellular models, including various cell lines and primary cell cultures, are also utilized to study the effects of PazePC in a more biologically relevant context. Co-culture systems, such as primary mouse neurons and microglia, have been developed to investigate the cellular response to oxidized phosphatidylcholine, including PazePC, in the context of neurodegeneration. nih.gov In vitro assays using these cellular models can assess endpoints such as cell viability, neuroinflammation, and neurotoxicity in response to PazePC exposure. nih.govinnoserlaboratories.com These models are valuable for high-throughput screening of compounds and for elucidating the cellular mechanisms by which PazePC exerts its effects. innoserlaboratories.comnih.gov

Pre-clinical In Vivo Animal Models for Efficacy Studies of PazePC-Modulated Processes.

While much of the detailed mechanistic work on PazePC is conducted using in vitro systems, pre-clinical in vivo animal models are crucial for understanding the effects of PazePC-modulated processes within a complex biological system and for evaluating potential therapeutic strategies. Animal models are indispensable for studying neurodegenerative diseases, inflammatory disorders, and oxidative stress-related conditions where PazePC is implicated. europa.euresearchgate.netpharmaron.comscantox.comphysiogenex.compsychogenics.comnih.govstemcellbio.comnih.gov

Although specific studies detailing the administration and effects of PazePC-D9 in animal models were not extensively found, research has demonstrated the use of PazePC itself in in vivo settings to model disease aspects. For example, injecting purified oxidized phosphatidylcholine, including PazePC, into the spinal cord of mice has been used to induce demyelination and neurodegeneration, providing an in vivo model to study the roles of microglia during neurodegeneration in response to oxidized lipids. nih.gov

In vivo animal models allow for the investigation of the systemic effects of PazePC-related pathology, including its influence on tissue-specific responses, immune cell interactions, and behavioral outcomes relevant to neurodegenerative and inflammatory diseases. europa.euscantox.compsychogenics.comnih.govstemcellbio.com These models are essential for assessing the efficacy of interventions aimed at targeting PazePC or the pathways it modulates, providing crucial data that can inform the potential translation of findings to clinical applications. The development and application of appropriate in vivo models that accurately recapitulate aspects of human disease are critical for advancing pre-clinical research in this area. europa.eunih.gov

Future Research Directions and Methodological Advancements for Pazepc D9 Studies

Development of Novel Analytical Methods for Spatiotemporal Quantification of PazePC-D9 in Complex Biological Systems

The accurate quantification and localization of oxidized phospholipids (B1166683) (OxPLs) in biological matrices present significant analytical challenges due to their low abundance and structural heterogeneity compared to their unoxidized precursors. wikipedia.orgnih.govlipidmaps.org this compound, a deuterium-labeled analog of PazePC, is valuable for quantitative analysis using mass spectrometry (MS) as it can serve as an internal standard. However, further advancements in analytical methods are crucial for spatiotemporal quantification in complex biological systems.

Mass spectrometry-based techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), have been fundamental in the analysis of oxidized phospholipids. wikipedia.orgnih.gov Recent improvements in MS technology, including targeted routines based on fragmentation patterns and enhanced resolution and mass accuracy, have facilitated the identification and characterization of specific OxPLs. wikipedia.org Future research will focus on developing even more sensitive and selective LC-MS/MS methods capable of detecting and quantifying this compound and its metabolic products in specific cellular compartments or tissues with high precision. This includes optimizing chromatographic separation to handle the diverse chemical functionalities of OxPLs and employing high-resolution MS instruments, such as Orbitrap Fourier Transform mass spectrometers. nih.gov

Addressing the challenge of low abundance will require improved sample preparation techniques that minimize artificial oxidation during extraction and enrichment strategies specifically targeting oxidized lipids. nih.govlipidmaps.org The development of novel derivatization methods could also enhance ionization efficiency and fragmentation for this compound detection by MS.

Integration of Advanced Imaging Techniques for Visualization of this compound Distribution and Dynamics within Cells

Visualizing the spatial distribution and dynamic behavior of this compound within living cells and tissues is critical for understanding its biological functions. Traditional lipid analysis methods often lack the spatial resolution required to pinpoint the location of specific lipid species. Advanced imaging techniques, particularly imaging mass spectrometry (IMS) and fluorescence microscopy, hold significant promise for this compound research.

Imaging mass spectrometry, such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS and Secondary Ion Mass Spectrometry (SIMS), allows for the visualization of the spatial distribution of lipids in tissue sections with varying degrees of spatial resolution. flybase.orgnih.govnih.govnih.gov Developing IMS methods specifically tuned for the detection of this compound will enable researchers to map its localization in different cell types and subcellular compartments within complex biological samples. High-resolution IMS techniques are being developed to achieve spatial resolution near the limits of individual cells. flybase.org

Fluorescence microscopy, in conjunction with specific lipid probes or genetically encoded biosensors, offers the ability to study lipid dynamics in live cells with high spatiotemporal precision. guidetopharmacology.orglipidmaps.orgnih.govciteab.com While directly labeling this compound might be challenging, the development of fluorescent analogs that accurately mimic its behavior or biosensors that respond to this compound or its downstream effectors could provide insights into its trafficking, metabolism, and interactions with other cellular components in real-time. Techniques like Stimulated Raman Scattering (SRS) microscopy, which offers label-free chemical imaging of lipids, could also be adapted or enhanced to specifically detect the vibrational signatures of this compound. metabolomicsworkbench.org

Integrating IMS and fluorescence microscopy approaches could provide a more comprehensive understanding of this compound localization and dynamics by combining molecular identification with live-cell imaging capabilities.

Application of Multi-Omics Approaches (e.g., transcriptomics, proteomics, metabolomics) to Elucidate PazePC-Mediated Pathways

Oxidized phospholipids like PazePC are involved in complex biological processes and signaling pathways. wikipedia.orglipidmaps.orgevitachem.com To gain a holistic understanding of how this compound influences cellular function, future research should integrate lipidomics (specifically focusing on this compound and related OxPLs) with other multi-omics approaches, including transcriptomics, proteomics, and global metabolomics. lipidmaps.orgnih.govlipidmaps.orglipidmaps.orglipidbook.orguni.luctdbase.orguni.luuni.lu

Transcriptomics can reveal changes in gene expression profiles in response to this compound, potentially identifying the enzymes involved in its metabolism, the receptors it interacts with, and the downstream signaling cascades it activates. Proteomics can provide information on altered protein abundance, post-translational modifications, and protein-lipid interactions mediated by this compound. lipidmaps.orglipidmaps.org Given that oxidized lipids can form adducts with proteins, proteomic approaches can help identify target proteins of this compound. nih.govlipidmaps.org Metabolomics can offer a broader view of the metabolic state of the cell or organism, identifying other metabolites whose levels are affected by this compound and providing context for its role in metabolic pathways. lipidmaps.orglipidmaps.orglipidmaps.org

Integrating these diverse datasets through bioinformatics and systems biology approaches will be crucial for constructing comprehensive networks and pathways influenced by this compound. lipidmaps.org This integrated analysis can help elucidate the molecular mechanisms underlying this compound-mediated biological effects and identify potential therapeutic targets.

Emerging Research Paradigms and Technological Innovations in Oxidized Lipid Research

The field of oxidized lipid research is continuously evolving with the emergence of new paradigms and technological innovations. "Oxidative lipidomics," a sub-discipline of lipidomics, specifically focuses on the identification, structural characterization, and quantification of oxidized lipids and their role in biological systems. zhanggroup.orglabsolu.caguidetopharmacology.orgnih.gov Future this compound research will benefit from advancements in this field.

Technological innovations in MS, such as ion mobility-mass spectrometry (IM-MS), can provide an additional dimension of separation based on the shape and charge of ions, improving the resolution of complex mixtures of oxidized lipids and aiding in the identification of isomers and isobars of this compound. nih.govnih.gov The development of more user-friendly and high-throughput lipidomics platforms will also accelerate this compound studies. nih.gov

Emerging research paradigms include the investigation of the compartmentalization of lipid oxidation and the role of specific enzymes, such as phospholipases, in generating bioactive oxidized lipids. nih.gov Understanding the precise subcellular localization of PazePC formation and metabolism will be essential. Furthermore, the application of structural biology techniques, such as cryo-electron microscopy or X-ray crystallography, to study the interactions of this compound with target proteins (e.g., receptors or enzymes) could provide detailed insights into the molecular basis of its function.

Challenges and Opportunities in Understanding the Comprehensive Biological Roles of Oxidized Phospholipids like PazePC

Despite significant progress, several challenges remain in fully understanding the biological roles of oxidized phospholipids such as PazePC. Their immense structural diversity and the presence of numerous isomers complicate their analysis and the assignment of specific biological activities to individual species. wikipedia.orgnih.gov PazePC itself is an oxidized phosphatidylcholine with a specific truncated fatty acid chain, and its biological effects can be context-dependent and concentration-dependent. wikipedia.orglipidmaps.org

A major challenge is the relatively low concentration of many OxPLs in vivo compared to their unoxidized precursors, making sensitive and accurate quantification difficult in biological samples. lipidmaps.orgguidetopharmacology.org The lack of highly specific antibodies for many individual OxPL species, including potentially for this compound, also limits the application of immunoassay-based techniques for their detection and localization. nih.gov Furthermore, establishing direct causal links between specific OxPLs and biological outcomes in vivo requires sophisticated experimental approaches and model systems. nih.govlipidmaps.org

However, these challenges also present significant opportunities. The ongoing development of advanced analytical techniques offers the opportunity to overcome sensitivity and specificity limitations. The application of gene editing technologies can help dissect the roles of specific enzymes involved in PazePC metabolism. Developing novel probes and biosensors will enable real-time monitoring of PazePC dynamics. Leveraging the power of multi-omics and systems biology can provide a more integrated understanding of PazePC-mediated pathways. Ultimately, a comprehensive understanding of oxidized phospholipids like PazePC holds the potential for identifying novel biomarkers and therapeutic targets for various diseases associated with oxidative stress and inflammation. lipidmaps.orglipidmaps.orgctdbase.org

Q & A

Q. Which software tools are optimal for modeling this compound’s thermodynamic properties?

  • Answer:
  • Gaussian/ORCA: For ab initio calculations of Gibbs free energy .
  • COMSOL Multiphysics: For simulating bulk phase behavior .
  • Limitations: Highlight trade-offs between computational cost and accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.